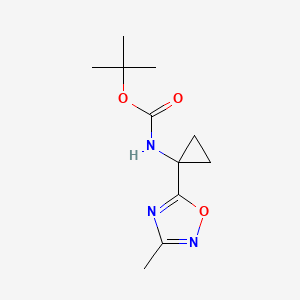
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid
Descripción general
Descripción
“3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid” is a derivative of pyridinecarboxylic acid . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Aplicaciones Científicas De Investigación
Agrochemical Industry
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid: is a key intermediate in the synthesis of agrochemicals. Its trifluoromethylpyridine (TFMP) structure is crucial for developing compounds that protect crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked a significant advancement in the agrochemical market, leading to over 20 new TFMP-containing agrochemicals with ISO common names .
Pharmaceutical Synthesis
In the pharmaceutical industry, TFMP derivatives are incorporated into active ingredients due to their unique physicochemical properties. The presence of the fluorine atom and pyridine moiety contributes to the biological activity of these compounds. Several pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval, showcasing the compound’s versatility and importance in animal health .
Organic Synthesis
The compound serves as a fluorinated building block in organic synthesis. It is involved in creating various halogenated pyridine derivatives, which are essential for synthesizing other complex molecules .
Direcciones Futuras
It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propiedades
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOMQZABRDQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)



![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)





